molecular formula C8H14N2O6S B12124967 Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate

Cat. No.: B12124967
M. Wt: 266.27 g/mol
InChI Key: HPGNFLYSQCFFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate is a chemical compound with the molecular formula C8H14N2O6S and a molecular weight of 266.2716 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiene ring with two carbamate groups attached. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate typically involves the reaction of tetrahydrothiene derivatives with carbamate precursors under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted carbamates .

Scientific Research Applications

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1,1-dioxidotetrahydrothiene-2,3-diyl)biscarbamate
  • Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N2O6S

Molecular Weight

266.27 g/mol

IUPAC Name

methyl N-[4-(methoxycarbonylamino)-1,1-dioxothiolan-3-yl]carbamate

InChI

InChI=1S/C8H14N2O6S/c1-15-7(11)9-5-3-17(13,14)4-6(5)10-8(12)16-2/h5-6H,3-4H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

HPGNFLYSQCFFKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CS(=O)(=O)CC1NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.